2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. Attached to this core would be an ethylsulfanyl group and a methylphenoxy group .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be modified by the presence of different substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzimidazole core could contribute to the compound’s aromaticity and stability . The ethylsulfanyl and methylphenoxy groups could influence the compound’s solubility, reactivity, and other properties.Mechanism of Action
The mechanism of action of a compound depends on its intended use. Benzimidazoles have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . The specific mechanism of action for this compound would depend on the target and the context in which it is used.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-5-4-6-13(11-12)19-9-10-20-16-17-14-7-2-3-8-15(14)18-16/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDCSAVGZDAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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